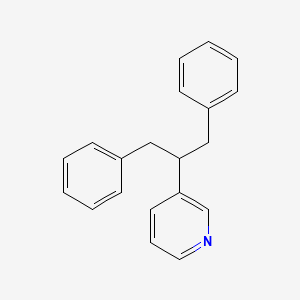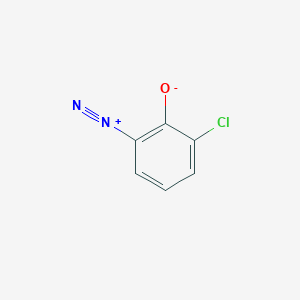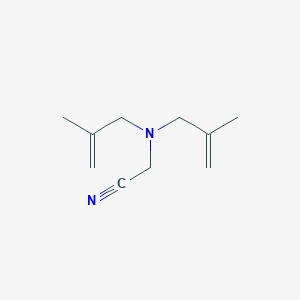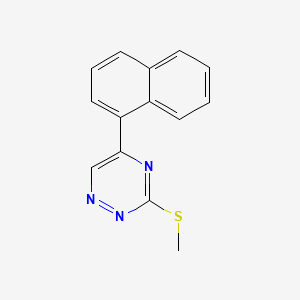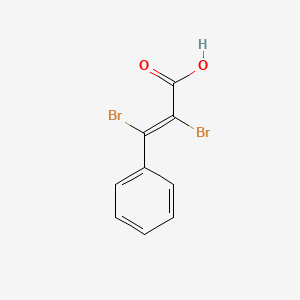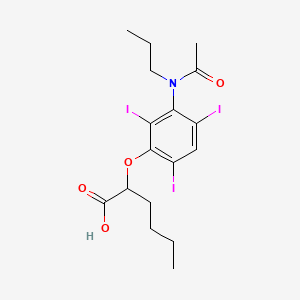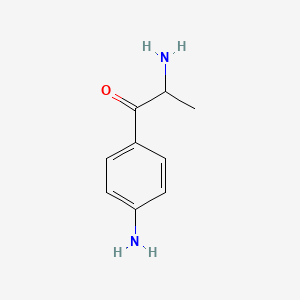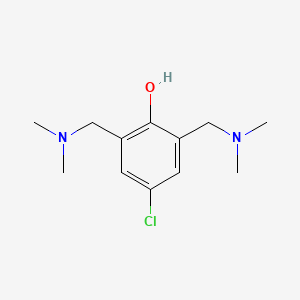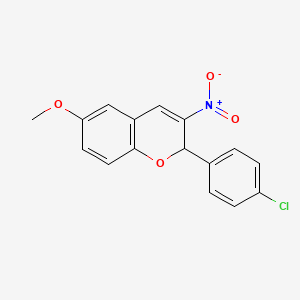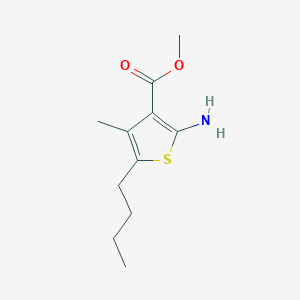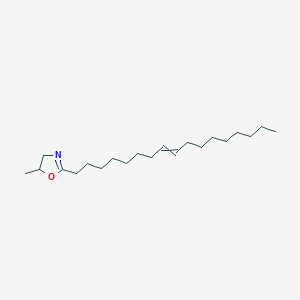
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole typically involves the reaction of oleic acid with an acidic imidazole or imidazoline in an appropriate solvent. The reaction is carried out under heating conditions, followed by neutralization and purification steps . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the double bond in the aliphatic chain to a single bond, altering the compound’s properties.
Substitution: The oxazole ring can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies related to membrane function and integrity.
Mechanism of Action
The mechanism of action of 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to embed into lipid bilayers, affecting membrane fluidity and function. Additionally, the oxazole ring can interact with various molecular targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds such as:
5-Heptadecyl-1,3,4-oxadiazole-2-thione: This compound also features a long aliphatic chain but has a different heterocyclic ring structure.
4-Amino-5-heptadecyl-1,2,4-triazole-3-thiol: Similar in having a long aliphatic chain, but with a triazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both an oxygen and nitrogen atom in the ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H39NO |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20(2)23-21/h10-11,20H,3-9,12-19H2,1-2H3 |
InChI Key |
NAGNXDBJZOWMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
